1-Benzyl-3-(bromomethyl)piperidine

Overview

Description

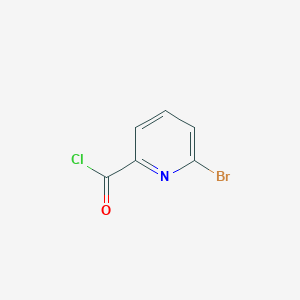

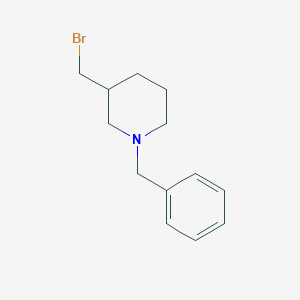

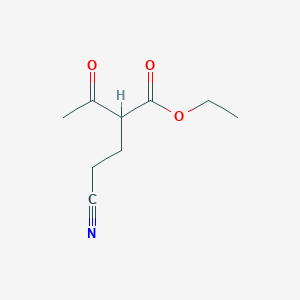

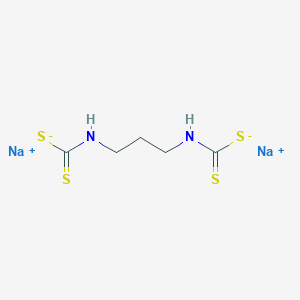

1-Benzyl-3-(bromomethyl)piperidine is a chemical compound with the CAS Number: 109859-83-8 . It has a molecular weight of 268.2 .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(bromomethyl)piperidine is C13H18BrN . Its average mass is 268.193 Da and its monoisotopic mass is 267.062256 Da .Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “1-Benzyl-3-(bromomethyl)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They show promising results in antiproliferation and antimetastatic effects on various types of cancers .

Antiviral Applications

Piperidine derivatives have been used in the development of antiviral drugs . They have shown potential in combating various viral diseases .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . They have shown effectiveness in combating malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used in the development of antimicrobial and antifungal drugs . They have shown potential in combating various microbial and fungal infections .

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They have shown effectiveness in controlling high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used in the development of analgesic and anti-inflammatory drugs . They have shown potential in relieving pain and reducing inflammation .

Anti-Alzheimer Applications

Piperidine derivatives, including “1-Benzyl-3-(bromomethyl)piperidine”, have been used in the development of anti-Alzheimer drugs . They have shown potential in combating Alzheimer’s disease .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-Benzyl-3-(bromomethyl)piperidine, is an important task of modern organic chemistry .

properties

IUPAC Name |

1-benzyl-3-(bromomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZVDKLLZCMUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597835 | |

| Record name | 1-Benzyl-3-(bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(bromomethyl)piperidine | |

CAS RN |

109859-83-8 | |

| Record name | 1-Benzyl-3-(bromomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)